1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

azaindole regioisomer Suzuki coupling

For laboratories developing melatoninergic or kinase-targeted libraries, using the wrong 6-methoxy regioisomer can derail SAR studies. This 1-benzenesulfonyl-3-iodo-6-methoxy-7-azaindole is the only commercial building block combining the 6-MeO pharmacophore with a C3-iodo handle for room-temperature Suzuki coupling and an N-Bs group that can later serve as a sulfonamide pharmacophore. • Enables direct synthesis of N-alkyl derivatives with sub-10 nM MT2 affinity (Ki = 5 nM) after C3 diversification. • Orthogonal reactivity profile prevents premature deprotection; C-I bond enables 500-fold faster oxidative addition than C-Br. • Eliminates risk of building libraries on inactive 4-MeO or 5-MeO scaffolds.

Molecular Formula C14H11IN2O3S
Molecular Weight 414.22 g/mol
Cat. No. B12276445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC14H11IN2O3S
Molecular Weight414.22 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3)I
InChIInChI=1S/C14H11IN2O3S/c1-20-13-8-7-11-12(15)9-17(14(11)16-13)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyNUAUJXOIZWJXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Multi-Functional 7-Azaindole Building Block for Targeted Synthesis and Screening


1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1437327-55-3) is a densely functionalized 7-azaindole derivative that integrates an N-benzenesulfonyl protecting group, a C3-iodo cross-coupling handle, and a C6-methoxy substituent within a single scaffold . The benzenesulfonyl group simultaneously serves as a robust N-protecting group during palladium-catalyzed transformations and as a potential bioisostere for sulfonamide pharmacophores in medicinal chemistry [1]. The C3-iodo substituent enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for rapid diversification, while the 6-methoxy group, a recognized melatoninergic pharmacophore, directly contributes to high-affinity receptor interactions in downstream products [2]. This compound functions as a privileged late-stage synthetic intermediate, offering orthogonal handles that are precisely positioned to generate kinase-focused and GPCR-targeted screening libraries [3].

Why 1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by a Close Analog


The 7-azaindole chemical space contains numerous commercially available building blocks, but interchangeability is precluded by three factors: the regiospecific placement of the methoxy substituent, the electronic influence of the benzenesulfonyl group on cross-coupling, and the orthogonal reactivity of the substituent combination. The 6-methoxy regioisomer (this compound) exhibits distinct electronic properties and biological recognition compared to its 4-methoxy and 5-methoxy counterparts, which are sold under separate CAS numbers and demonstrate altered reactivity in palladium-mediated couplings [1][2]. The benzenesulfonyl group markedly deactivates the pyridine ring toward electrophilic substitution, providing superior stability during C3-iodo manipulations compared to unprotected or N-alkyl analogs [3]. Furthermore, substituting the benzenesulfonyl group with a tosyl or mesyl analog alters the compound's crystallinity, solubility, and chromatographic behavior, complicating process-scale reproducibility. For laboratories building melatoninergic or kinase-targeted libraries, only compounds combining the 6-methoxy pharmacophore with a C3-iodo handle and an N-benzenesulfonyl protecting group preserve the specific reactivity–pharmacophore relationship required for successful diversification and subsequent biological evaluation [4].

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine


Regioisomeric Differentiation: 6-Methoxy versus 4-Methoxy and 5-Methoxy Analogues in Synthetic Handles and Biological Outcomes

The 6-methoxy regioisomer is the only methoxy-substituted 3-iodo-N-benzenesulfonyl-7-azaindole whose downstream deprotected N-alkyl derivatives exhibit high-affinity melatonin receptor binding. The 4-methoxy and 5-methoxy variants are independently cataloged under distinct CAS numbers (1262295-00-0 and 923583-80-6, respectively) and do not appear in the melatonin agonist patent family [1][2]. The regioisomeric identity directly determines the pharmacophoric geometry: only the 6-methoxy substituent at the pyridine ring's para-position relative to the pyrrole nitrogen correctly mimics the 5-methoxy group of the endogenous ligand melatonin [3].

azaindole regioisomer Suzuki coupling melatonin receptor

N-Protecting Group Superiority: Benzenesulfonyl versus Tosyl, Mesyl, and Unprotected Analogues in Cross-Coupling Stability

The benzenesulfonyl group provides superior stability of the 7-azaindole N-1 position during Pd-catalyzed cross-coupling at C3 compared to tosyl and mesyl analogues. In structurally analogous 1-benzenesulfonyl-3-iodo-1H-indole systems, palladium-catalyzed Sonogashira coupling with terminal alkynes followed by 6-endo-dig cyclization proceeds in satisfactory yields without N-S bond cleavage [1]. The benzenesulfonyl group's stronger electron-withdrawing character (σp = 0.48 for PhSO2) versus tosyl (σp ≈ 0.45 for p-CH3C6H4SO2) enhances the electrophilicity of the C3-iodo position while maintaining adequate steric protection of the pyrrole nitrogen, a balance not achievable with mesyl or unprotected N-H analogues, which are prone to N-arylation side reactions or oxidative degradation under coupling conditions [2].

benzenesulfonyl protecting group Pd-catalyzed coupling 7-azaindole

C3-Iodo versus C3-Bromo Reactivity in Palladium-Catalyzed Cross-Coupling on 7-Azaindole Scaffolds

The C3-iodo substituent on the 7-azaindole scaffold undergoes significantly faster oxidative addition to Pd(0) catalysts compared to the corresponding C3-bromo analogue. Aryl iodides react with Pd(PPh3)4 approximately 100- to 500-fold faster than aryl bromides due to the lower C-I bond dissociation energy (C-I: ~218 kJ/mol versus C-Br: ~281 kJ/mol) [1]. This kinetic advantage permits milder reaction conditions (lower temperature, shorter time), broader functional group tolerance, and higher catalyst turnover numbers in Suzuki-Miyaura and Sonogashira couplings [2]. The corresponding C3-bromo analogue (1-(benzenesulfonyl)-3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine) would require harsher conditions, increasing the risk of N-S bond cleavage and methoxy group demethylation.

C3-iodo C3-bromo oxidative addition Suzuki-Miyaura

6-Methoxy Pharmacophore: Quantitative Contribution to Melatonin Receptor Affinity in the 7-Azaindole Series

The 6-methoxy substituent is indispensable for high-affinity melatonin receptor engagement in the 7-azaindole series. When the 6-methoxy group is absent or relocated, receptor affinity is drastically reduced. The N-alkyl derivative of the target compound (N-(2-(3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)acetamide) displays Ki values of 16 nM at human MT1 and 5 nM at human MT2 receptors [1][2]. The methoxy group at the 6-position of the 7-azaindole scaffold directly mimics the 5-methoxy substituent of melatonin, which is essential for receptor recognition; SAR studies confirm that removal or repositioning of this methoxy group abolishes high-affinity binding [1].

6-methoxy melatonin agonist MT1 MT2 7-azaindole

High-Value Application Scenarios for 1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Based on Verified Differentiation Evidence


Synthesis of Single-Digit Nanomolar Melatonin MT2 Receptor Agonists via C3 Cross-Coupling and N-Deprotection

The target compound is the only commercially available 6-methoxy-7-azaindole building block that directly yields N-alkyl derivatives with sub-10 nanomolar MT2 receptor affinity (Ki = 5 nM) after Suzuki or Sonogashira coupling at C3 followed by removal of the benzenesulfonyl group [1][2]. This scenario is not achievable with the 4-methoxy or 5-methoxy regioisomers, which lack the correct pharmacophoric geometry for melatonin receptor recognition [3]. Researchers developing circadian rhythm modulators or sleep disorder therapeutics should prioritize this compound to access the validated 6-methoxy-7-azaindole melatonin agonist scaffold.

Construction of FGFR- and Kinase-Focused Compound Libraries Using Orthogonal C3-Iodo and N-Benzenesulfonyl Handles

The combination of a C3-iodo cross-coupling site and an N-benzenesulfonyl protecting group enables iterative diversification strategies for kinase inhibitor library synthesis [1]. The faster oxidative addition kinetics of the C-I bond (approximately 500-fold versus C-Br) allow room-temperature Suzuki couplings that preserve the acid-labile benzenesulfonyl group, which can later be cleaved or retained as a sulfonamide pharmacophore for FGFR inhibition [2]. This orthogonal reactivity profile is not replicated by N-Boc or N-tosyl analogues, which undergo premature deprotection or offer insufficient activation of the C3 position.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Simultaneous C3 Vector Exploration and Unambiguous 6-Methoxy Pharmacophore Retention

For programs where the 6-methoxy group has been identified as critical for target engagement (e.g., through fragment screening or pharmacophore modeling), this compound allows parallel exploration of diverse aryl, heteroaryl, and alkyne substituents at the C3 position via palladium-catalyzed cross-coupling, without risking erosion of the 6-methoxy pharmacophore [1]. Procuring the correct 6-methoxy regioisomer eliminates the risk of synthesizing an entire compound collection based on an inactive 4-methoxy or 5-methoxy scaffold, a costly mistake documented in melatonin receptor SAR studies [2].

Quote Request

Request a Quote for 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.